6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is a heterocyclic aromatic compound classified within the pyrimidine family. This compound is characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3, with a bromine atom at the 5-position and a fluorine atom at the 2-position on the phenyl ring, which is attached to the pyrimidine ring at the 6-position. The molecular formula for this compound is with a molecular weight of 268.08 g/mol .
The synthesis of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine typically involves several key steps:
In industrial settings, optimized synthetic routes are employed to maximize yield and purity. Techniques may include continuous flow reactors and automated systems to control parameters such as temperature, pressure, and reagent addition .
The molecular structure of 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine can be represented using various notations:
The structure features a pyrimidine core with distinct substituents that influence its chemical properties.
The compound's characteristics include:
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine participates in various chemical reactions due to its functional groups:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry and materials science.
The mechanism of action for 6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine is primarily linked to its biological activity, particularly in inhibiting certain enzymes or pathways relevant in disease states. The halogen substituents enhance its binding affinity to target proteins, making it a candidate for drug development.
Research indicates that compounds with similar structures exhibit significant biological activities, including anti-cancer properties and inhibition of specific kinases involved in cellular signaling pathways .
While specific physical properties such as density, boiling point, and melting point are not readily available for this compound, its molecular weight is established at 268.08 g/mol .
The chemical properties are influenced by the presence of halogen atoms (bromine and fluorine), which affect reactivity patterns:
6-(5-Bromo-2-fluorophenyl)pyrimidin-4-amine has several notable applications:
Bromine and fluorine atoms confer distinct physicochemical and biological properties to pyrimidine scaffolds, positioning them as privileged structures in medicinal chemistry. The electron-withdrawing nature of fluorine enhances metabolic stability by reducing susceptibility to oxidative degradation, particularly at ortho-positions on aromatic rings. This property is strategically leveraged in kinase inhibitor design to prolong half-life and improve bioavailability [3] [9]. Bromine’s larger atomic radius facilitates halogen bonding interactions with protein targets (e.g., kinase hinge regions) and serves as a versatile synthetic handle for late-stage diversification via cross-coupling reactions. The synergistic effect of ortho-fluorine and meta-bromine substitutions on the phenyl ring—as seen in 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine—creates a stereoelectronically optimized pharmacophore for target engagement. Computational studies indicate that bromine’s σ-hole potential enables favorable interactions with carbonyl oxygen atoms in enzymatic binding pockets, enhancing binding affinity by 1.5–2 kcal/mol compared to non-halogenated analogs [4].
The 4-aminopyrimidine moiety serves as a universal ATP-mimetic scaffold capable of forming critical hydrogen bonds with kinase hinge regions. In epidermal growth factor receptor (EGFR) inhibitors, the pyrimidine N1 atom and 4-amino group act as hydrogen bond acceptors and donors, respectively, replicating adenine’s interactions in the ATP-binding site [3]. This binding mode is exemplified by pyrrolo[2,3-d]pyrimidin-4-amine derivatives exhibiting EGFR inhibition at IC₅₀ values of 2.8–9.0 nM, attributable to the 4-amino group’s ability to form a bidentate interaction with conserved residues (e.g., Met793) [3] . Beyond kinases, the scaffold’s electron delocalization enables π-stacking with phenylalanine residues in epigenetic regulators like histone deacetylases (HDACs) and lysine demethylases (KDMs). Molecular dynamics simulations confirm that the 4-aminopyrimidine core maintains a coplanar orientation with catalytic residues in KDM5A, facilitating hydrophobic contact with Ile/Val-rich subpockets .
Table 2: Anticancer Activity Profiles of 4-Aminopyrimidine Derivatives
Biological Target | Cell Line/Model | Potency (GI₅₀/IC₅₀) | Key Structural Features |
---|---|---|---|
EGFR Tyrosine Kinase | Non-small cell lung cancer | 10–36 nM | 4-Amino group, ortho-fluorophenyl |
VEGFR-2 | Angiogenesis assays | Comparable to Tivozanib | Halogen bonding with Cys919/Asp1046 |
PARP-1 | BRCA-mutant carcinomas | <100 nM | Benzimidazole-pyrimidine fusion |
The integration of bromo-fluoroaryl motifs with 4-aminopyrimidine expands therapeutic utility across oncology. Pyridothieno[3,2-d]pyrimidin-4-amines demonstrate remarkable antiproliferative activity (GI₅₀ ~10 nM) in leukemia and CNS cancer models by inducing cell cycle arrest at S-phase (via CDK2 inhibition) and G0/G1 (via p27kip upregulation) . Similarly, benzimidazole-pyrimidine hybrids (e.g., Veliparib analogs) exploit the scaffold’s DNA-intercalating capacity to inhibit PARP-1 at sub-micromolar concentrations, synergizing with DNA-damaging agents in BRCA-deficient tumors [2] . In infectious diseases, halogenated pyrimidines disrupt microbial nucleotide synthesis; 5-bromo-6-fluoropyridin-2-amine derivatives exhibit dual-targeting potential against viral polymerases and bacterial dihydrofolate reductase, though mechanistic studies specific to 6-(5-bromo-2-fluorophenyl)pyrimidin-4-amine remain ongoing [9].
CAS No.:
CAS No.: 54429-80-0
CAS No.:
CAS No.:
CAS No.: 51040-17-6